(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol: is an organic compound characterized by a pyrazole ring substituted with phenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions, often using phenylhydrazine and p-tolylhydrazine as starting materials.
Reduction: The final step involves the reduction of the pyrazole derivative to obtain the methanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. The phenyl and p-tolyl groups contribute to its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenyl-1H-pyrazol-4-YL)methanol
- (3-Phenyl-1-P-tolyl-1H-pyrazol-5-YL)methanol
- (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)ethanol
Uniqueness
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to the specific positioning of the phenyl and p-tolyl groups on the pyrazole ring. This configuration imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, making it a valuable compound for research and industrial use.
Properties
CAS No. |
618441-58-0 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-16(10-8-13)19-11-15(12-20)17(18-19)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3 |
InChI Key |
IXGOWCOSYJKTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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